1-(1,1-Diethoxyethoxy)butane
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Overview
Description
1-(1,1-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to a butane backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Diethoxyethoxy)butane can be synthesized through the reaction of butyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and an acidic environment to facilitate the acetalization process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors where butyraldehyde and ethanol are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated through distillation. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: It can be reduced to form butanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol derivatives.
Substitution: Various substituted butane derivatives depending on the reagents used.
Scientific Research Applications
1-(1,1-Diethoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Diethoxyethoxy)butane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1,1-Diethoxybutane: Similar in structure but lacks the additional ethoxy group.
Butyraldehyde diethyl acetal: Another acetal derivative with similar reactivity.
1,1-Diethoxyethane: A smaller acetal compound with similar functional groups.
Uniqueness: 1-(1,1-Diethoxyethoxy)butane is unique due to its specific structure, which provides distinct reactivity and applications compared to other acetal compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
85153-55-5 |
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Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1,1-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-5-8-9-13-10(4,11-6-2)12-7-3/h5-9H2,1-4H3 |
InChI Key |
URMLVTZNCGXLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(OCC)OCC |
Origin of Product |
United States |
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